

Step-by-step synthesis of phenyl aminosalicylate from 4-nitrosalicylic acid

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Compound of Interest

Compound Name: Phenyl aminosalicylate

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Application Notes and Protocols: Synthesis of Phenyl Aminosalicylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed step-by-step protocol for the synthesis of **phenyl aminosalicylate**, a compound of interest in drug development, starting from 4-nitrosalicylic acid. The synthesis involves a three-step process: formation of the acid chloride, followed by esterification with phenol, and finally, reduction of the nitro group to an amine.

Experimental Protocols

The synthesis is carried out in three main stages, as detailed below.

Step 1: Synthesis of 2-Hydroxy-4-nitrobenzoyl chloride

This initial step involves the conversion of 4-nitrosalicylic acid to its corresponding acid chloride using thionyl chloride. Pyridine is used as a catalyst to facilitate the reaction.

- Materials: 4-nitrosalicylic acid, thionyl chloride, pyridine.
- Procedure:

- In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-nitrosalicylic acid.
- Slowly add an excess of thionyl chloride (molar ratio of approximately 1:3 to 1:4 with 4-nitrosalicylic acid).
- Add a catalytic amount of pyridine (0.01-0.5% of the mass of the acid).
- Heat the reaction mixture to 90°C and maintain this temperature for 12 hours with constant stirring.
- After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.
- The resulting crude 2-hydroxy-4-nitrobenzoyl chloride can be used in the next step, often without further purification. High purity can be achieved through vacuum distillation.

Step 2: Synthesis of Phenyl 2-hydroxy-4-nitrobenzoate

This step involves the esterification of 2-hydroxy-4-nitrobenzoyl chloride with phenol. An alternative and more direct method involves the reaction of 4-nitrosalicylic acid and phenol with phosphorus oxychloride.^[1]

- Materials: 4-nitrosalicylic acid, phenol, phosphorus oxychloride.
- Procedure:
 - Dissolve 183 g of 4-nitrosalicylic acid in 564 g of phenol by heating the mixture to 140-150°C in an oil bath.^[1]
 - Once the acid is completely dissolved, add 153 g of phosphorus oxychloride dropwise over a period of about 2 hours, while maintaining the temperature at approximately 150°C.^[1]
 - After the addition is complete, pour the warm reaction mixture into 2 liters of water with vigorous agitation.^[1]

- Filter the resulting precipitate and wash it with water until the smell of phenol is no longer detectable.
- Dry the solid to obtain phenyl 2-hydroxy-4-nitrobenzoate. The product should have a melting point of 154-155°C.[\[1\]](#)

Step 3: Synthesis of Phenyl 4-aminosalicylate

The final step is the reduction of the nitro group of phenyl 2-hydroxy-4-nitrobenzoate to an amino group. This is achieved through catalytic hydrogenation using Raney nickel.

- Materials: Phenyl 2-hydroxy-4-nitrobenzoate, ethyl acetate, Raney nickel alloy.
- Procedure:
 - In a hydrogenation autoclave, place 92 g of phenyl 2-hydroxy-4-nitrobenzoate and 200 cc of ethyl acetate.[\[1\]](#)
 - Prepare Raney nickel from 30 g of alloy and add it to the autoclave along with 300 cc of ethyl acetate.[\[1\]](#)
 - Carry out the hydrogenation under a pressure of 100-120 kg at room temperature for approximately 12 hours.[\[1\]](#)
 - Once the reaction is complete, filter off the Raney nickel catalyst.
 - Remove the ethyl acetate from the filtrate by distillation under a vacuum of 300 mm on a water bath.[\[1\]](#)
 - The resulting crude phenyl 4-aminosalicylate can be recrystallized from isopropyl alcohol to yield a purified product with a melting point of 153°C.[\[1\]](#)

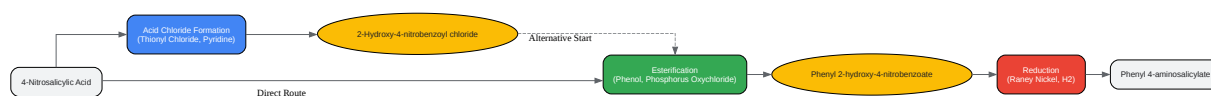
Data Presentation

The following table summarizes the quantitative data for each step of the synthesis.

Step	Reactants	Reagent s/Catalysts	Temperature (°C)	Time (hours)	Product	Yield (%)	Melting Point (°C)
1	4-Nitrosalicylic Acid	Thionyl Chloride, Pyridine	90	12	2-Hydroxy-4-nitrobenzoyl chloride	>98 (analogous reaction)	Not specified
2	4-Nitrosalicylic Acid, Phenol	Phosphorus Oxichloride	140-150	2	Phenyl 2-hydroxy-4-nitrobenzoate	Not specified	154-155[1]
3	Phenyl 2-hydroxy-4-nitrobenzoate	Raney Nickel, Hydrogen	Room Temperature	12	Phenyl 4-aminosalicylate	~87 (from crude)	153[1]

Mandatory Visualization

The following diagram illustrates the workflow of the synthesis of **phenyl aminosalicylate** from 4-nitrosalicylic acid.



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Caption: Synthetic pathway of **phenyl aminosalicylate**.

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References

- 1. Phenyl-4-aminosalicylate | 133-11-9 [chemicalbook.com]
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